molecular formula C10H12O4 B8517452 3,4-Dimethoxy-5-methylbenzoic acid CAS No. 80547-77-9

3,4-Dimethoxy-5-methylbenzoic acid

Cat. No.: B8517452
CAS No.: 80547-77-9
M. Wt: 196.20 g/mol
InChI Key: MAXXOQSMNKFVRB-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-methylbenzoic acid is a methylated benzoic acid derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Compounds within this chemical family are frequently employed in the synthesis of more complex structures, such as natural products and heterocycles . Researchers utilize this benzoic acid derivative in the exploration of structure-activity relationships (SAR), particularly in the development of novel pharmacologically active compounds . Its molecular structure, featuring methoxy and methyl groups on the aromatic ring, makes it a versatile precursor for further chemical modification, including esterification and amide coupling reactions . As a research chemical, it is essential for investigators in drug discovery and development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions, as it may be incompatible with strong oxidizing agents .

Properties

CAS No.

80547-77-9

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3,4-dimethoxy-5-methylbenzoic acid

InChI

InChI=1S/C10H12O4/c1-6-4-7(10(11)12)5-8(13-2)9(6)14-3/h4-5H,1-3H3,(H,11,12)

InChI Key

MAXXOQSMNKFVRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)OC)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3,4 Dimethoxy 5 Methylbenzoic Acid and Analogues

Established Synthetic Pathways for Dimethoxy-Methylbenzoic Acid Isomers

Electrophilic Aromatic Substitution Strategies for Benzoic Acid Derivatives

Electrophilic Aromatic Substitution (EAS) is a fundamental process for functionalizing aromatic rings. masterorganicchemistry.com However, the carboxyl group of benzoic acid is a deactivating, meta-directing group, which can complicate the synthesis of certain substitution patterns. numberanalytics.com For instance, the direct nitration of benzoic acid predominantly yields meta-nitrobenzoic acid. numberanalytics.com

To achieve different substitution patterns, the order of reactions is critical. For example, to synthesize para-nitrobenzoic acid, one might start with toluene (B28343), perform a nitration (which is ortho, para-directing), and then oxidize the methyl group to a carboxylic acid. youtube.com The directing effects of substituents already present on the ring guide the position of incoming electrophiles. Activating groups, such as alkyl groups, direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. libretexts.org This strategic interplay is essential when planning the synthesis of a specific isomer.

Reaction Type Reagents Typical Product
NitrationHNO₃, H₂SO₄Nitrobenzoic acid
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Halobenzoic acid
SulfonationSO₃, H₂SO₄Sulfobenzoic acid

Carboxylation Reactions in Substituted Aromatic Systems

Carboxylation, the introduction of a carboxylic acid group, is a key transformation. A classic method involves the use of Grignard reagents. chemistry-online.comyoutube.com An aryl halide, such as a substituted bromobenzene, is reacted with magnesium to form an organomagnesium compound (Grignard reagent). wikipedia.org This reagent then reacts with carbon dioxide (often in the form of dry ice) to form a carboxylate salt, which is subsequently protonated to yield the benzoic acid derivative. chemistry-online.com This method is highly effective and generally provides good yields. chemistry-online.com

Another notable method is the Kolbe-Schmitt reaction, which is particularly useful for the carboxylation of phenolates. nih.gov While historically significant, its application is more specialized. Modern advancements have also explored direct C-H carboxylation using CO₂ with various catalysts, offering a more atom-economical approach. nih.govchemistryviews.org

Oxidative Routes to Benzoic Acid Cores

The oxidation of an alkyl group, particularly a methyl group, on an aromatic ring is a common and robust method for synthesizing benzoic acids. alfa-chemistry.comncert.nic.in Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can effectively convert a toluene derivative to the corresponding benzoic acid. alfa-chemistry.comncert.nic.inyoutube.com The reaction often requires heating and can be performed under acidic, basic, or neutral conditions. alfa-chemistry.comopentools.ai

The general transformation can be represented as: Ar-CH₃ + [O] → Ar-COOH

This method is advantageous because the starting toluene derivatives are often readily available. For instance, 3,4-dimethoxy-5-methyltoluene could be oxidized to form 3,4-dimethoxy-5-methylbenzoic acid. The reaction is tolerant of many other functional groups on the aromatic ring. youtube.com

Oxidizing Agent Typical Conditions Yield
Potassium Permanganate (KMnO₄)Alkaline, Heat/RefluxModerate to High alfa-chemistry.comyoutube.com
Chromic Acid (H₂CrO₄)Acidic, HeatVariable
Nitric Acid (HNO₃)Vigorous conditionsCan lead to nitration byproducts

Advanced Approaches in the Preparation of Substituted Benzoic Acids

Modern synthetic chemistry has focused on developing more precise and efficient methods for constructing complex molecules, including highly substituted benzoic acids.

Chemo- and Regioselective Synthesis

Achieving specific substitution patterns on a benzene (B151609) ring requires high levels of chemo- and regioselectivity. This means controlling which functional group reacts (chemoselectivity) and where on the ring the reaction occurs (regioselectivity). researchgate.net Multi-component reactions, where several reactants combine in a single step to form a complex product, are an example of advanced strategies that can offer high efficiency and selectivity. nih.gov

For instance, the synthesis of a specific isomer like this compound might start from a precursor that allows for the controlled, stepwise introduction of each functional group. This avoids the formation of unwanted isomers that can occur with less selective methods. The use of protecting groups can also be employed to temporarily block certain positions on the ring, directing subsequent reactions to the desired location. youtube.com

Utilization of Organometallic Reagents in Benzoic Acid Synthesis

Organometallic reagents are powerful tools in modern organic synthesis, enabling transformations that are difficult to achieve with classical methods. Beyond the Grignard reaction, other organometallic compounds are used to synthesize benzoic acids. nih.gov

Directed ortho-metalation is a key strategy where a functional group on the benzene ring directs the deprotonation of a nearby ortho-hydrogen by a strong base (often an organolithium reagent). The resulting aryllithium species can then be trapped with an electrophile, such as carbon dioxide, to form the carboxylic acid. This method provides excellent regiocontrol.

Furthermore, transition metal-catalyzed cross-coupling reactions have become indispensable. orgsyn.org For example, a palladium or nickel catalyst can couple an aryl halide or triflate with a source of CO or a carboxylating agent. nih.gov These methods often exhibit high functional group tolerance and can be performed under mild conditions, making them suitable for the synthesis of complex, polyfunctionalized aromatic carboxylic acids. nih.gov

Green Chemistry Principles in the Synthesis of Aromatic Carboxylic Acids

The synthesis of aromatic carboxylic acids is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles advocate for methods that are safer, more efficient, and utilize sustainable resources. skpharmteco.comyoutube.comyoutube.com Key tenets of green chemistry applicable to the synthesis of compounds like this compound include waste prevention, maximizing atom economy, and the use of less hazardous chemical syntheses. youtube.comyoutube.com

Modern synthetic strategies focus on several core areas to align with these principles:

Use of Renewable Feedstocks : There is a significant research push to replace petroleum-based starting materials with renewable ones, such as those derived from biomass. researchgate.net Agricultural wastes, for example, can be converted into valuable chemical intermediates like alcohols, ketones, and other carboxylic acids. researchgate.net

Safer Solvents and Auxiliaries : Solvents constitute a large portion of the waste in typical chemical operations. skpharmteco.com Green chemistry promotes the use of safer solvents, like water, or solvent-free reaction conditions where possible. skpharmteco.comresearchgate.net Efforts are made to replace hazardous solvents with more benign alternatives that have a smaller environmental footprint. skpharmteco.com

Catalysis : Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can facilitate a reaction multiple times, which minimizes waste. youtube.com For instance, a patented green method for synthesizing a related compound, methyl 3,4-dimethoxybenzoate, utilizes dicyclohexylcarbodiimide (B1669883) as a recyclable catalyst, avoiding the need for hazardous concentrated sulfuric acid and operating at milder temperatures (below 45 °C). google.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. youtube.com

Degradable Products : Designing chemical products that break down into harmless substances after their intended use prevents their accumulation in the environment. youtube.com

Real-time Analysis : In-process monitoring helps to prevent the formation of byproducts and pollution. youtube.com

These principles guide the development of new, sustainable synthetic routes for aromatic carboxylic acids.

Core Principles of Green Chemistry
PrincipleDescriptionReference
Prevent WasteDesign syntheses to leave no waste to treat or clean up. youtube.com
Maximize Atom EconomyIncorporate the maximum proportion of starting materials into the final product. youtube.comyoutube.com
Design Less Hazardous SynthesesUse and generate substances with little or no toxicity to humans or the environment. youtube.com
Use Safer Solvents and AuxiliariesAvoid or replace hazardous solvents with innocuous ones. skpharmteco.comyoutube.com
Increase Energy EfficiencyRun reactions at ambient temperature and pressure whenever possible. youtube.com
Use Renewable FeedstocksUtilize starting materials that are renewable rather than depletable. youtube.comresearchgate.net
Use CatalystsEmploy catalysts over stoichiometric reagents to minimize waste. youtube.com
Design for DegradationCreate products that break down into harmless substances after use. youtube.com

Role of this compound as a Chemical Intermediate and Building Block

This compound, with its specific arrangement of methoxy (B1213986) and methyl functional groups on a benzoic acid core, is a member of the substituted aromatic carboxylic acids. While detailed research on its specific applications is limited in publicly available literature, the applications of its isomers and structurally related compounds suggest its potential as a valuable chemical intermediate.

Precursor in Complex Organic Molecule Synthesis

While specific examples of this compound as a precursor are not detailed in the searched scientific literature, its structural isomer, 3,5-Dimethoxy-4-methylbenzoic acid, is utilized in organic chemistry for the development of complex molecules. chemimpex.com This suggests that this compound could similarly serve as a foundational structure for building more elaborate chemical entities.

Utility in the Production of Specialty Chemicals and Agrochemicals

There is no specific information in the searched results detailing the use of this compound in the production of specialty chemicals and agrochemicals. However, related isomers have found utility in these areas. For example, 3,5-Dimethoxy-4-methylbenzoic acid is employed in formulating specialty chemicals and agrochemicals, where its properties can enhance product stability and efficacy. chemimpex.com Another isomer, 3-Methoxy-4-methylbenzoic acid, serves as an intermediate in the production of specialty chemicals. chemixl.com

Application in Advanced Material Science and Organic Electronics Research

The application of this compound in advanced material science and organic electronics has not been specifically documented in the available research. Its isomer, 3,5-Dimethoxy-4-methylbenzoic acid, is noted for its use in formulating advanced materials like polymers and coatings to enhance their properties. chemimpex.com

Role in Dye and Pigment Industry Research

Specific research on the role of this compound in the dye and pigment industry is not found in the searched literature. A related compound, 3-Methoxy-4-methylbenzoic acid, is mentioned as an intermediate in the production of dyes. chemixl.com

Intermediate for Analogous Natural Product Synthesis

While 3,4,5-Trimethoxybenzoic acid, a similar compound, is known as a plant metabolite, there is no specific information available from the search results regarding the use of this compound as an intermediate for the synthesis of analogous natural products. nih.gov

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are fundamental in the separation of 3,4-Dimethoxy-5-methylbenzoic acid from reaction mixtures and in the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.

Research Findings: While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for substituted benzoic acids are well-established and directly applicable. For instance, the separation of benzoic acid derivatives is often achieved using C18 columns. sigmaaldrich.comrsc.org A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, often with a small amount of acid like trifluoroacetic acid to ensure the carboxylic acid is in its protonated form) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comimedpub.comjournalirjpac.com The composition of the mobile phase can be run in an isocratic (constant composition) or gradient (composition varies over time) mode to achieve optimal separation. ekb.eg Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. sigmaaldrich.com

A method for a similar compound, 3,4,5-trimethoxybenzoic acid, utilizes a mobile phase of acetonitrile, water, and phosphoric acid, which is also suitable for mass spectrometry detection if formic acid is substituted for phosphoric acid. sielc.com The purity of synthesized benzoic acids is often confirmed by HPLC analysis, as demonstrated in various research where product yields are measured using this technique. rsc.org

ParameterTypical Value/Condition
Column C18 (Reversed-Phase) sigmaaldrich.comrsc.org
Mobile Phase Acetonitrile/Methanol and Water with Acid (e.g., TFA, Phosphoric Acid) sigmaaldrich.comsielc.com
Elution Mode Isocratic or Gradient ekb.eg
Detector UV-Vis sigmaaldrich.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to its low volatility and polar carboxylic acid group, this compound requires chemical modification, known as derivatization, before it can be analyzed by GC. phenomenex.com

Research Findings: The most common derivatization techniques for carboxylic acids are silylation and methylation. phenomenex.comresearchgate.net

Silylation: This process replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). phenomenex.comresearchgate.net This derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. The reaction is often carried out in a solvent like pyridine (B92270) or DMF and may require heating. chromforum.org

Methylation: The carboxylic acid can be converted to its more volatile methyl ester. This can be achieved using reagents like diazomethane (B1218177) (though its use is often limited due to its toxicity and explosive nature), or by heating with methanol in the presence of an acid catalyst. researchgate.net Thermally assisted hydrolysis and methylation using an agent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can also be employed, where the derivatization occurs in the hot GC inlet.

Once derivatized, the resulting volatile compound is injected into the GC, where it is separated on a capillary column (e.g., a nonpolar siloxane-based phase) and detected, most commonly by a mass spectrometer (GC-MS). phenomenex.com This combination allows for both separation and identification based on the mass spectrum of the derivative. For example, the methyl ester of 3,4-dimethoxybenzoic acid has been analyzed by GC-MS, showing a molecular ion peak (m/z) corresponding to its molecular weight. nist.gov

Derivatization MethodReagent(s)Resulting Derivative
Silylation BSTFA, MSTFA, TMCS (catalyst) phenomenex.comchromforum.orgTrimethylsilyl ester
Methylation Diazomethane, Methanol/Acid, TMAH researchgate.netMethyl ester

Spectroscopic Approaches for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) are pivotal in its structural confirmation and in studying reaction dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Research Findings: While a complete, published NMR spectral assignment for this compound is not readily available, the expected chemical shifts and splitting patterns can be predicted based on data from closely related substituted benzoic acids. rsc.orgnih.govnailib.com

¹H NMR: The spectrum would be expected to show distinct signals for the different types of protons:

Aromatic Protons: Two singlets would be expected for the two protons on the aromatic ring. Their chemical shifts would be influenced by the electron-donating methoxy (B1213986) groups and the methyl group.

Methoxy Protons: Two singlets would be anticipated for the protons of the two non-equivalent methoxy groups. The chemical shift of methoxy groups can vary depending on their position on the ring. researchgate.net

Methyl Protons: A singlet for the protons of the methyl group attached to the ring. The chemical shift of methyl protons on a benzene ring is dependent on the nature and position of other substituents. nailib.com

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm) for the acidic proton of the carboxyl group.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule:

Carbonyl Carbon: A signal in the downfield region (typically 165-185 ppm) for the carboxylic acid carbon.

Aromatic Carbons: Six distinct signals for the six carbons of the benzene ring. The chemical shifts would be significantly affected by the attached substituents (carboxyl, methoxy, and methyl groups).

Methoxy Carbons: Two signals for the carbons of the two methoxy groups.

Methyl Carbon: A signal for the carbon of the methyl group.

For comparison, the ¹H NMR spectrum of 3,4,5-trimethoxybenzoic acid shows a singlet for the two equivalent aromatic protons and separate singlets for the methoxy protons at the 3,5- and 4-positions. rsc.orgchemicalbook.com The ¹³C NMR of 3,4-dimethylbenzoic acid shows distinct signals for the two methyl groups and the aromatic carbons. chemicalbook.com

Proton TypeExpected ¹H Chemical Shift (ppm)Expected MultiplicityCarbon TypeExpected ¹³C Chemical Shift (ppm)
Carboxylic Acid>10broad singletCarbonyl165-185
Aromatic6.5 - 8.0singletAromatic110-160
Methoxy3.5 - 4.0singletMethoxy55-65
Methyl2.0 - 2.5singletMethyl15-25

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.

Research Findings: Specific IR and Raman spectra for this compound are not widely published. However, the expected characteristic absorption bands can be inferred from the spectra of similar benzoic acid derivatives. nih.govnih.govresearchgate.netnih.govnih.gov

Infrared (IR) Spectroscopy:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹. nih.govresearchgate.net

C-O Stretches: Stretching vibrations for the C-O bonds of the carboxylic acid and the methoxy groups would appear in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the aromatic ring.

Raman Spectroscopy:

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. The symmetric stretching of the aromatic ring often gives a strong Raman signal. The C=O stretch is also Raman active. The low-frequency region of the Raman spectrum can provide information about the lattice vibrations in the solid state.

Theoretical calculations using Density Functional Theory (DFT) are often employed to predict and assign the vibrational frequencies for substituted benzoic acids, which can then be compared to experimental spectra. nih.govnih.gov

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (broad)Weak
C-H Stretch (Aromatic)~3030-3100Moderate
C-H Stretch (Aliphatic)~2850-2980Strong
C=O Stretch (Carboxylic Acid)~1680-1710 (strong)Moderate
C=C Stretch (Aromatic)~1450-1600Strong
C-O Stretch~1200-1300Moderate

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Research Findings: While the specific mass spectrum of this compound is not readily found in common databases, its fragmentation pattern can be predicted based on the principles of mass spectrometry and data from similar molecules. docbrown.inforesearchgate.netresearchgate.net The molecular weight of this compound is 196.20 g/mol .

Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak would be expected at m/z 196.

Fragmentation Pattern: The molecular ion would undergo fragmentation, leading to several characteristic daughter ions. Common fragmentation pathways for benzoic acids include:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 179 ([M-17]⁺). For benzoic acid itself, the loss of the hydroxyl group to form the benzoyl cation is a major fragmentation pathway. docbrown.info

Loss of a methoxy radical (•OCH₃): Loss of one of the methoxy groups would lead to a fragment at m/z 165 ([M-31]⁺).

Loss of a carboxyl group (•COOH): This would result in a fragment at m/z 151 ([M-45]⁺).

Loss of carbon monoxide (CO) from the [M-OH]⁺ fragment: The ion at m/z 179 could lose CO to form a fragment at m/z 151.

In electrospray ionization (ESI), which is a softer ionization technique often coupled with HPLC, the protonated molecule [M+H]⁺ at m/z 197 or the deprotonated molecule [M-H]⁻ at m/z 195 would be observed, with less fragmentation.

For comparison, the mass spectrum of the methyl ester of 3,4-dimethoxybenzoic acid shows a molecular ion at m/z 196. nist.gov The mass spectrum of 3,4-dimethoxybenzoic acid shows a strong molecular ion peak at m/z 182 and a significant fragment at m/z 167, corresponding to the loss of a methyl group. massbank.eu

Ionm/z (Predicted)Description
[M]⁺196Molecular Ion
[M-OH]⁺179Loss of hydroxyl radical
[M-OCH₃]⁺165Loss of methoxy radical
[M-COOH]⁺151Loss of carboxyl group
[M+H]⁺197Protonated molecule (ESI)
[M-H]⁻195Deprotonated molecule (ESI)

Hyphenated Techniques in Comprehensive Analysis (e.g., GC-MS, HPLC-SPE-NMR-TOF-MS)

Hyphenated techniques provide a powerful approach for the detailed analysis of this compound. By combining the separation power of chromatography with the identification capabilities of mass spectrometry and nuclear magnetic resonance spectroscopy, a comprehensive understanding of the compound's structure and purity can be achieved.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape. A common method is esterification to form the methyl ester. xjtu.edu.cn

The analysis of the methyl ester of this compound by GC-MS provides a characteristic retention time and a fragmentation pattern that can be used for its unambiguous identification. The electron ionization (EI) mass spectrum is reproducible and allows for comparison with spectral libraries.

Detailed Research Findings:

In a typical GC-MS analysis, the methyl ester of this compound would be separated on a capillary column, such as a DB-5 or equivalent. The mass spectrometer would then detect the eluted compound, providing a mass spectrum with a molecular ion peak and several fragment ions. The fragmentation pattern is key to confirming the structure. For instance, the analysis of regioisomeric methoxy-methyl-benzoic acid methyl esters shows characteristic fragmentation patterns that allow for their differentiation. xjtu.edu.cn The mass spectrum of the methyl ester of 3,4,5-trimethoxybenzoic acid, a close analog, shows a strong molecular ion peak and characteristic fragments from the loss of methoxy and ester groups. nist.govnih.gov

Below is a representative data table for the GC-MS analysis of the methyl ester of this compound, based on data for analogous compounds.

ParameterValue
CompoundThis compound methyl ester
GC ColumnDB-5 (30 m x 0.25 mm, 0.25 µm film thickness)
Injection ModeSplitless
Oven Program100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Carrier GasHelium
Ionization ModeElectron Ionization (EI) at 70 eV
Expected Retention Time~15-17 min
Molecular Ion (M+) m/z210
Key Fragment Ions (m/z)195 ([M-CH3]+), 179 ([M-OCH3]+), 151 ([M-COOCH3]+)

High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS)

This powerful combination of techniques allows for the separation, isolation, and unambiguous structural elucidation of compounds from complex mixtures. nih.gov In the context of this compound, this hyphenated system would provide a comprehensive analysis.

The workflow would involve:

HPLC Separation: The sample containing this compound is injected into an HPLC system, typically with a reversed-phase column (e.g., C18), to separate it from other components. xjtu.edu.cnnih.gov

SPE Trapping: The peak corresponding to the target compound is automatically trapped on a solid-phase extraction (SPE) cartridge. This step serves to concentrate the analyte and remove the HPLC mobile phase, which can interfere with NMR analysis.

NMR Analysis: The trapped compound is then eluted from the SPE cartridge with a suitable deuterated solvent and transferred to an NMR spectrometer for structural analysis (e.g., ¹H NMR, ¹³C NMR, and 2D-NMR experiments).

TOF-MS Analysis: In parallel or in series, the eluent from the HPLC can be directed to a Time-of-Flight Mass Spectrometer (TOF-MS) to obtain high-resolution mass data, allowing for the determination of the elemental composition. mdpi.comnih.gov

Detailed Research Findings:

A hypothetical data table for the HPLC-TOF-MS analysis of this compound is presented below, based on typical experimental conditions for similar analytes.

ParameterValue
CompoundThis compound
HPLC ColumnReversed-Phase C18 (e.g., 150 x 2.1 mm, 2.7 µm)
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Mass AnalyzerTime-of-Flight (TOF)
Expected Retention TimeDependent on specific gradient, typically 5-10 min
Measured m/z [M-H]⁻195.0657
Calculated m/z for C10H11O4⁻195.0657
Mass Accuracy (ppm)< 5 ppm

Reaction Monitoring

Hyphenated techniques, particularly online HPLC-MS, are invaluable for real-time reaction monitoring. mdpi.com This allows for the tracking of reactants, intermediates, and products, providing kinetic and mechanistic insights into chemical transformations. For the synthesis of derivatives of this compound, such as its esters, online HPLC-MS can be used to optimize reaction conditions and ensure complete conversion. The esterification of benzoic acid, for example, has been monitored using such automated systems. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the behavior of 3,4-Dimethoxy-5-methylbenzoic acid. These methods allow for the precise determination of molecular geometries, the distribution of electrons within the molecule, and the prediction of its spectroscopic signatures.

Below is an illustrative table representing the type of data that would be generated from DFT calculations for the optimized geometry of this compound.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthC1C2e.g., 1.40 Å
Bond LengthC7O1e.g., 1.36 Å
Bond AngleC2C1C6e.g., 120.0°
Bond AngleO1C7O2e.g., 122.0°
Dihedral AngleC2C1C7O1

Note: The values in this table are hypothetical and serve to illustrate the output of a DFT calculation.

The aromaticity of the benzene (B151609) ring in this compound is a key determinant of its chemical properties. Aromaticity can be quantified using various computed indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. mdpi.com A HOMA value close to 1 indicates a high degree of aromaticity.

Another important set of indicators are the magnetic criteria of aromaticity, such as Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the aromatic ring; a negative value is indicative of a diatropic ring current, a hallmark of aromaticity.

Electronic aromaticity indices, such as the para-delocalization index (PDI) and the multicenter index (MCI), provide a measure of electron delocalization across the ring. mdpi.com These indices are derived from the quantum theory of atoms in molecules (QTAIM). The analysis of charge distribution, often visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich and electron-poor regions of the molecule, which are crucial for predicting its reactivity and intermolecular interactions.

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For instance, theoretical vibrational spectra (infrared and Raman) can be computed for this compound. researchgate.net The calculated frequencies and intensities of the vibrational modes can aid in the assignment of experimental spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and can help in the structural elucidation of the compound and its derivatives. While specific predicted spectroscopic data for this compound is not available in the provided search results, the methodology is well-established for similar aromatic compounds.

Molecular Dynamics and Docking Simulations

Molecular dynamics and docking simulations are computational techniques that allow for the study of the interactions of this compound with other molecules, such as proteins, and to understand its behavior in a condensed phase.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.gov This technique is instrumental in drug discovery and design. For this compound, docking studies could be employed to investigate its potential to interact with the active sites of various enzymes. nih.gov Such studies can predict the binding affinity and identify the key amino acid residues involved in the interaction, providing insights into potential biological activities. ijper.org For example, derivatives of benzoic acid have been studied as potential inhibitors of enzymes like SARS-CoV-2 main protease. nih.gov

The results of a docking study are typically presented with a docking score, which estimates the binding free energy, and a visualization of the binding pose, highlighting interactions such as hydrogen bonds and hydrophobic contacts.

Enzyme TargetDocking Score (kcal/mol)Interacting ResiduesInteraction Type
Hypothetical Enzyme Ae.g., -7.5e.g., SER12, LEU45e.g., Hydrogen Bond, Hydrophobic
Hypothetical Enzyme Be.g., -6.8e.g., TYR88, PHE102e.g., Pi-Pi Stacking, van der Waals

Note: The data in this table is for illustrative purposes only.

The arrangement of molecules in a crystal is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.gov This method maps the electron density of a molecule in a crystal to visualize close contacts between neighboring molecules.

Solvation Parameter Models for Predicting Chemical Behavior

Solvation parameter models are mathematical frameworks designed to predict the solubility and partitioning behavior of a solute in various solvents. One of the most widely used models is the Abraham solvation parameter model. This model is based on linear free energy relationships and describes solute transfer between two phases, such as from water to an organic solvent or from the gas phase to a solvent. The fundamental equation of the Abraham model expresses a property (like the logarithm of the water-to-solvent partition coefficient, log P, or the logarithm of the gas-to-solvent partition coefficient, log K) as a linear combination of solute and solvent parameters.

The Abraham model utilizes a set of solute descriptors and solvent coefficients to predict chemical behavior. The solute descriptors quantify different aspects of a solute's intermolecular interactions:

E : The solute excess molar refractivity, which describes the solute's polarizability.

S : The solute's dipolarity/polarizability.

V : The McGowan characteristic volume of the solute.

The corresponding solvent coefficients (e, s, a, b, and v) characterize the complementary interaction properties of the solvent.

While specific Abraham model solute descriptors for this compound have not been detailed in the available literature, experimental solubility data for the closely related compound, 3,4-dimethoxybenzoic acid, has been determined in various organic solvents with the aim of applying the Abraham solvation parameter model nsf.gov. Such experimental data is crucial for deriving the solute descriptors. Studies have shown that for substituted benzoic acids, these parameters can be effectively used to predict their solubility in a wide range of solvents nsf.govsemanticscholar.org.

The ability to predict a compound's solubility is of paramount importance in numerous fields, including pharmaceuticals, materials science, and environmental chemistry. For instance, in drug development, predicting the solubility of a potential drug molecule in different biological and formulation-relevant solvents is a critical step. By using solvation parameter models, researchers can screen for suitable solvents and optimize conditions for processes like crystallization, extraction, and formulation without the need for extensive and time-consuming experimental measurements.

The development of predictive models for solubility continues to be an active area of research, with ongoing efforts to enhance their accuracy and expand their applicability to a broader range of chemical structures and solvent systems.

Biochemical Pathways and Biological Relevance in Research

Role as Metabolites and Precursors in Biological Systems

While direct evidence for the specific roles of 3,4-Dimethoxy-5-methylbenzoic acid as a metabolite or precursor in biological systems is not extensively documented in publicly available research, its structural similarity to other naturally occurring benzoic acid derivatives suggests potential involvement in various metabolic pathways. For instance, compounds with similar substitution patterns, such as 3,4,5-trimethoxybenzoic acid, are recognized as plant metabolites and have been identified as human xenobiotic and urinary metabolites. nih.gov This suggests that this compound could potentially be a metabolic byproduct of more complex molecules or serve as a building block for the synthesis of other biologically active compounds within certain organisms. Its structural relationship to p-toluic acid, an intermediate in the production of terephthalic acid, further points to its potential as a precursor in various biochemical syntheses. wikipedia.org

Biochemical Transformations and Metabolic Fates

The microbial degradation of aromatic compounds is a crucial component of the carbon cycle. While specific studies on the microbial degradation of this compound are limited, research on related compounds provides insight into potential metabolic pathways. For example, Pseudomonas putida has been shown to degrade 3,4-dimethylbenzoic acid. nih.gov The initial steps of this degradation involve the formation of 3,4-dimethylcatechol, which is then processed through the meta cleavage pathway. nih.gov This process highlights a common strategy employed by microorganisms to break down substituted benzoic acids.

Another relevant example is the degradation of 3,4,5-trimethoxycinnamic acid by a strain of Pseudomonas putida. This process involves the release of two carbon atoms from the side chain before the oxidative demethylation of the resulting 3,4,5-trimethoxybenzoic acid to form 3-O-methylgallate. nih.gov This indicates that the methoxy (B1213986) groups on the aromatic ring are a key site for enzymatic modification during microbial metabolism.

Table 1: Microbial Degradation of Structurally Related Benzoic Acids

OrganismSubstrateKey MetabolitesDegradation Pathway
Pseudomonas putida strain DMB3,4-Dimethylbenzoic acid3,4-Dimethylsalicylic acid, 3,4-Dimethylphenol, 3,4-Dimethylcatecholmeta cleavage pathway
Pseudomonas putida3,4,5-Trimethoxycinnamic acid3,4,5-Trimethoxybenzoic acid, 3,5-Dimethoxy-4-hydroxybenzoic acid, 3-O-Methylgallic acidSide-chain cleavage followed by oxidative demethylation

Bioconversion processes utilize microorganisms or their enzymes to transform chemical compounds into more valuable products. The microbial degradation pathways of related benzoic acids suggest that this compound could be a substrate for bioconversion. For instance, the enzymatic machinery of organisms like Pseudomonas putida that acts on methoxy and methyl groups of aromatic rings could potentially be harnessed to produce novel compounds from this compound. nih.govnih.gov The ability of these bacteria to perform specific hydroxylations and demethylations on the benzene (B151609) ring is of significant interest for creating specialized chemical entities.

Interactions with Biological Macromolecules and Enzymes

Cytochrome P450 (CYP) enzymes are a vast family of proteins involved in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov The binding of a substrate to a P450 enzyme is typically the first step in its catalytic cycle and can be complex, sometimes involving conformational selection or induced-fit models. nih.gov While there is no direct research on the interaction of this compound with CYP enzymes, the general promiscuity of some isoforms, such as CYP3A4, suggests that it could potentially be a substrate. nih.govdrugbank.com CYP3A4 is known to metabolize over half of all administered drugs and can accommodate a wide variety of chemical structures within its active site. nih.gov The interaction patterns between substrates and CYP3A4 can be complex, with possibilities of mutual inhibition, partial inhibition, or even activation when multiple substrates are present. researchgate.net Given its chemical nature as a substituted benzoic acid, it is plausible that this compound could bind to the active site of certain CYP isoforms, leading to its oxidative metabolism.

Proteostasis, or protein homeostasis, is the process by which cells maintain the integrity and function of their proteome. nih.govmdpi.com This network involves pathways for protein synthesis, folding, and degradation. mdpi.comnih.gov A decline in the capacity of the proteostasis network is a hallmark of aging and is associated with various diseases, including neurodegenerative disorders. nih.gov

Cathepsins are proteases that play a crucial role in protein degradation within lysosomes and are involved in maintaining cellular homeostasis. nih.gov Under pathological conditions, cathepsins, such as cathepsin B, can be released into the cytosol and contribute to programmed cell death. nih.govnih.gov The activity of cathepsin B is pH-dependent, showing different cleavage preferences at the acidic pH of the lysosome versus the neutral pH of the cytosol. nih.gov While there is no direct evidence linking this compound to the modulation of proteostasis networks or cathepsin activity, small molecules can influence these pathways. The potential for a compound like this compound to interact with components of the proteostasis network, such as cathepsins, would depend on its ability to enter cells and bind to these proteins, potentially altering their activity. The study of how small molecules can modulate these pathways is an active area of research with therapeutic potential. researchgate.netresearchgate.net

Inhibition of Biochemical Processes (e.g., melanin (B1238610) synthesis)

The primary biochemical process of interest concerning this compound is the inhibition of melanin synthesis. Melanin is the pigment responsible for coloration in skin, hair, and eyes, and its production is primarily regulated by the enzyme tyrosinase. The inhibition of tyrosinase is a key strategy in the development of agents for hyperpigmentation disorders and for cosmetic skin-lightening applications.

Detailed Research Findings

Research into the tyrosinase inhibitory effects of benzoic acid derivatives has shown that the substitution pattern on the phenyl ring is a critical determinant of their activity. Studies have indicated that both hydroxyl and methoxy groups can influence the inhibitory potential of these compounds. For instance, compounds with hydroxyl groups, such as gallic acid (3,4,5-trihydroxybenzoic acid), are known tyrosinase inhibitors. The structural similarity of this compound to these compounds suggests a potential for similar bioactivity.

Furthermore, studies on the structure-activity relationship of benzoic acid derivatives have revealed that they can act as non-competitive inhibitors of tyrosinase. nih.gov This mode of inhibition suggests that the inhibitor binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

The inhibitory mechanism of some benzoic acid derivatives is thought to involve the chelation of copper ions within the active site of tyrosinase. Tyrosinase is a copper-containing enzyme, and the presence of functional groups capable of binding to these copper ions can effectively block the enzyme's activity. The oxygen atoms of the methoxy groups and the carboxylic acid on the this compound molecule could potentially participate in such interactions.

While direct experimental data on this compound is pending, the existing body of research on related compounds provides a strong rationale for its investigation as a potential inhibitor of melanin synthesis. The table below summarizes the tyrosinase inhibitory activity of some related benzoic acid derivatives, offering a comparative context.

Compound NameType of InhibitionIC50 Value (µM)Source
7,8,4'-trihydroxyisoflavone-11.21 ± 0.8 nih.gov
7,3',4'-trihydroxyisoflavone-5.23 ± 0.6 nih.gov
MirkoinCompetitive5 nih.gov
2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylateCompetitive and Reversible0.0020 ± 0.0002 nih.gov
2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate-27.35 ± 3.6 nih.gov
VerprosideTime-dependent and Competitive31.2 (mTyr), 197.3 (hTyr) nih.gov
Kojic Acid (Reference)-14.8 (mTyr), 1109.3 (hTyr) nih.gov

mTyr: mushroom tyrosinase, hTyr: human tyrosinase

Environmental Fate and Degradation Research

Degradation Mechanisms in Various Environmental Matrices

The environmental persistence of 3,4-Dimethoxy-5-methylbenzoic acid is largely determined by its susceptibility to microbial degradation. In soil and aquatic environments, bacteria are the primary agents responsible for the breakdown of aromatic compounds. nih.govunesp.br The degradation of substituted benzoic acids is typically an aerobic process initiated by oxygenase enzymes. unesp.brresearchgate.net

Microorganisms, particularly from the genera Pseudomonas and Nocardia, have demonstrated the ability to utilize various methoxylated and methylated benzoic acids as their sole source of carbon and energy. nih.govnih.gov The degradation pathways for these compounds generally involve key initial steps:

Demethylation: The cleavage of the ether bond in the methoxy (B1213986) groups (O-demethylation) is a common initial step in the breakdown of methoxylated aromatic compounds. For instance, studies on veratric acid (3,4-dimethoxybenzoic acid) show that bacteria like Nocardia corallina demethylate it to vanillic and isovanillic acids. nih.govasm.org This process is catalyzed by monooxygenase enzymes.

Hydroxylation: Hydroxyl groups are introduced onto the aromatic ring, a step often catalyzed by dioxygenases. This increases the reactivity of the ring and prepares it for cleavage. researchgate.net

Ring Cleavage: Following demethylation and hydroxylation, the aromatic ring is opened. The resulting intermediates are then funneled into central metabolic pathways like the β-ketoadipate pathway. asm.org For example, the degradation of many substituted benzoic acids proceeds through the formation of catechol or protocatechuate, which are key intermediates for ring fission. nih.govoup.com

Given its structure, this compound would likely be metabolized through a similar sequence. The methoxy and methyl groups are electron-donating, which can influence the rate and pathway of microbial attack. The degradation of 2-methylbenzoic acid by Pseudomonas cepacia has been shown to proceed via dioxygenation to form a catechol derivative, with a secondary pathway involving oxidation of the methyl group. researchgate.net Anaerobic degradation is also possible, where benzoyl-CoA is a central intermediate in the breakdown of many aromatic compounds. nih.govsigmaaldrich.com

Table 1: Examples of Microbial Degradation of Structurally Related Benzoic Acids

Microorganism Substrate Key Degradation Steps & Intermediates Reference(s)
Nocardia corallina Veratric acid (3,4-dimethoxybenzoic acid) O-demethylation to vanillic and isovanillic acids, then to protocatechuic acid, followed by ring cleavage. nih.gov
Rhodococcus jostii RHA1 Veratrate (3,4-dimethoxybenzoic acid) Catabolism converges at protocatechuate, which enters the β-ketoadipate pathway. nih.gov, asm.org
Pseudomonas sp. B13 FR1 4-Methylbenzoic acid Complete mineralization. nih.gov
Pseudomonas cepacia MB2 2-Methylbenzoic acid Dioxygenation to a catechol derivative; oxidation of the methyl group to form phthalate. researchgate.net
Micrococcus sp. p-Hydroxybenzoic acid Degradation through protocatechuic acid, followed by ortho-cleavage. oup.com

Advanced Oxidative Processes for Aromatic Acid Removal

Where biological degradation is slow or inefficient, chemical methods such as Advanced Oxidative Processes (AOPs) offer an effective alternative for removing aromatic acids from water. benthamdirect.com AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants. acs.org

Commonly studied AOPs for the degradation of substituted benzoic acids include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals. It has been shown to be effective for various aromatic carboxylic acids. acs.org

Photocatalysis (e.g., UV/TiO₂): In this method, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light. This generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. benthamdirect.comacs.org This process can lead to the complete mineralization of the organic compound to CO₂, water, and mineral acids.

Table 2: Overview of Advanced Oxidative Processes for Aromatic Acid Removal

AOP Method Principle Key Findings for Substituted Benzoic Acids Reference(s)
UV/H₂O₂ Photolysis of H₂O₂ to produce •OH radicals. Degradation rates are influenced by the number and position of substituents on the benzene (B151609) ring. acs.org
Photocatalysis (UV/TiO₂) UV activation of a semiconductor catalyst to generate reactive oxygen species. Effective for mineralizing a variety of substituted benzoic acids. The nature of substituents (electron-donating vs. electron-withdrawing) affects degradation kinetics. benthamdirect.com, acs.org
Vacuum UV (VUV) Photolysis of water at 172 nm to generate •OH radicals. Shown to degrade dihydroxybenzoic acid through the formation of various aromatic and aliphatic intermediates before complete mineralization. nih.gov

Characterization of Degradation Products

Identifying the intermediate compounds formed during degradation is crucial for understanding the reaction pathway and assessing any potential transient toxicity. While no specific studies on the degradation products of this compound exist, pathways can be hypothesized based on known reactions of similar molecules. nih.govresearchgate.net

During microbial degradation, the initial steps would likely involve demethylation of one or both methoxy groups, leading to the formation of hydroxylated and di-hydroxylated methylbenzoic acids. For example, demethylation could yield 4-hydroxy-3-methoxy-5-methylbenzoic acid or 3-hydroxy-4-methoxy-5-methylbenzoic acid . Further degradation could proceed through the oxidation of the methyl group or via ring cleavage of a dihydroxy intermediate.

In AOPs, the reaction is initiated by the attack of hydroxyl radicals on the aromatic ring. This typically leads to the formation of various hydroxylated derivatives. nih.gov For this compound, this could result in the addition of -OH groups and the demethylation of methoxy groups. Subsequent reactions would lead to the opening of the aromatic ring, forming smaller aliphatic carboxylic acids such as maleic, malonic, and oxalic acid, before eventual mineralization to CO₂ and H₂O. nih.gov

Table 3: Hypothetical Degradation Intermediates of this compound

Degradation Process Potential Intermediate Compounds (Hypothetical) Basis of Hypothesis

| Microbial Degradation | 4-hydroxy-3-methoxy-5-methylbenzoic acid 3-hydroxy-4-methoxy-5-methylbenzoic acid 3,4-dihydroxy-5-methylbenzoic acid | Analogy with demethylation of veratric acid by Nocardia. nih.gov | | Advanced Oxidation | Hydroxylated derivatives of the parent compound Ring-opened products (e.g., maleic acid, oxalic acid) | General mechanism of AOPs on aromatic compounds and specific products identified from 2,4-dihydroxybenzoic acid degradation. nih.gov, nih.gov |

Environmental Research Applications of Substituted Benzoic Acids

Substituted benzoic acids, as a class, serve as important model compounds in environmental research for several reasons:

Studying Degradation Pathways: Their relatively simple, yet varied, structures allow researchers to investigate fundamental biochemical reactions like demethylation, hydroxylation, and aromatic ring cleavage. nih.goviisc.ac.in

Investigating Substituent Effects: By comparing the degradation rates and pathways of different substituted benzoic acids, scientists can determine how functional groups (e.g., methoxy, methyl, chloro, hydroxyl) influence a compound's environmental persistence and biodegradability. benthamdirect.com

Lignin (B12514952) Valorization Research: Many methoxylated aromatic acids are derived from lignin, an abundant plant biopolymer. nih.govnih.gov Studying how microorganisms break down these compounds is essential for developing biotechnological strategies to convert lignin waste from agriculture and paper pulping into valuable chemicals, a process known as valorization. asm.orgnih.gov

Bioremediation and Ecotoxicology: Research on the degradation of these compounds helps in designing more effective bioremediation strategies for contaminated sites and in understanding the ecotoxicological impact of aromatic pollutants and their degradation intermediates. nih.govessfeed.com

Therefore, while this compound itself may not be a major pollutant, its study could provide valuable insights into the broader environmental chemistry of lignin-derived aromatic compounds.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Novel Derivatives with Tailored Properties

The primary thrust of current research into 3,4-Dimethoxy-5-methylbenzoic acid centers on its use as a foundational scaffold for the synthesis of complex molecules with potential therapeutic applications. A notable area of investigation involves the creation of novel anti-cancer agents.

In this context, this compound serves as a key intermediate in the multi-step synthesis of compounds designed to interact with specific biological targets. For instance, researchers have successfully utilized this acid to create derivatives that act as isocombretastatins. univ-lille.fr These synthetic compounds mimic the structure and activity of combretastatin, a natural product known for its ability to inhibit tubulin polymerization, a critical process in cell division. By disrupting this process, these novel derivatives hold the potential to selectively target and halt the proliferation of cancer cells.

The synthesis process, as outlined in academic theses, involves the transformation of this compound into more complex heterocyclic structures. univ-lille.fr This strategic chemical modification is aimed at enhancing the biological activity and optimizing the pharmacological properties of the final compounds. The ultimate goal is to develop potent and selective anti-cancer agents with improved efficacy and potentially reduced side effects compared to existing treatments.

Derivative ClassPrecursor CompoundSynthetic GoalPotential Application
IsocombretastatinsThis compoundTo create analogs of a natural tubulin polymerization inhibitor.Anti-cancer therapeutics

Advanced Biocatalytic Applications for this compound Transformations

Currently, there is no publicly available research detailing specific advanced biocatalytic applications for the transformation of this compound. The use of enzymes or whole-cell systems to modify this particular compound has not yet been a focus of published scientific studies.

Integration of Computational and Experimental Methodologies for Predictive Research

While computational studies are a staple in modern chemical research, specific applications of these methodologies to this compound are not yet detailed in the scientific literature. Predictive research, integrating computational modeling with experimental validation for this compound, remains an unexplored area.

Exploration of Undiscovered Biochemical Roles

The potential biochemical roles of this compound in various biological systems have not been investigated in published research. Its natural occurrence, metabolic pathways, and physiological functions are yet to be discovered and characterized.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Dimethoxy-5-methylbenzoic acid, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via Friedel-Crafts alkylation or ester hydrolysis. For example, a reported protocol involves starting with methyl benzoate derivatives, introducing methoxy and methyl groups via electrophilic substitution, followed by hydrolysis of the ester group under acidic or basic conditions. Recrystallization using ethanol/water mixtures (1:1 v/v) is recommended for purification, as it effectively removes unreacted intermediates .
  • Purity Optimization : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (gradient elution) ensures ≥98% purity. Monitor by UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety & Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Use desiccants to avoid moisture absorption. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory due to potential skin irritation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Characterization Protocol :

  • NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 2.16 (s, 3H, CH₃), 3.92 and 4.07 (s, 3H each, OCH₃), 6.46 (s, 1H, aromatic), 7.91 (s, 1H, aromatic), and 10.61 (br, COOH) .
  • IR : Key peaks include 1725 cm⁻¹ (C=O stretch) and 1280 cm⁻¹ (C-O of methoxy groups) .
  • Mass Spec : ESI-MS confirms molecular ion [M+H]⁺ at m/z 197.08 and [M+Na]⁺ at m/z 219.06 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for derivatives of this compound?

  • Troubleshooting : Discrepancies often arise from solvent effects or impurities. Validate spectra using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and compare with computational predictions (DFT-based NMR simulations). Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What strategies are recommended for optimizing reaction yields in multi-step syntheses involving this compound?

  • Experimental Design :

  • DoE Approach : Use a factorial design to test variables like temperature (45–80°C), catalyst loading (0.5–2 mol%), and reaction time (1–24 hrs). For example, a study on analogous triazine derivatives achieved 85% yield at 45°C with 1 mol% Pd(OAc)₂ .
  • Kinetic Monitoring : In-situ FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .

Q. How can computational modeling enhance the study of this compound’s reactivity or biological activity?

  • In Silico Methods :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on structural analogs like salicylic acid derivatives. Focus on hydrogen bonding with methoxy and carboxyl groups .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Q. What are the degradation pathways of this compound under varying pH conditions?

  • Stability Studies :

  • Acidic Conditions (pH 1–3) : Demethylation of methoxy groups occurs, forming 3,4-dihydroxy-5-methylbenzoic acid. Monitor via LC-MS .
  • Alkaline Conditions (pH 10–12) : Esterification or decarboxylation dominates. Use TLC (silica gel, ethyl acetate/hexane) to track degradation products .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

  • SAR Strategies :

  • Functional Group Replacement : Substitute methoxy groups with halogens (e.g., Cl, F) or bulkier alkoxy chains to assess steric/electronic effects .
  • Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to modulate bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.